molecular formula C22H23FN2O3S2 B2686434 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 920368-28-1

3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2686434
CAS No.: 920368-28-1
M. Wt: 446.56
InChI Key: YVANYZJVEUSALT-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with three distinct moieties:

  • 4-Methoxybenzo[d]thiazol-2-yl group: A heterocyclic aromatic system common in kinase inhibitors and anticancer agents.
  • Tetrahydrofuran-2-ylmethyl substituent: Introduces stereochemical complexity and may improve solubility or membrane permeability.

Below, we compare its structural and functional attributes with similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S2/c1-27-18-5-2-6-19-21(18)24-22(30-19)25(14-16-4-3-12-28-16)20(26)11-13-29-17-9-7-15(23)8-10-17/h2,5-10,16H,3-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVANYZJVEUSALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorothiophenol and 4-methoxybenzothiazole. These intermediates are then subjected to further reactions, including nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations :

  • Thiazole/Benzothiazole Moieties : Common in anticancer agents (e.g., Compound 31 and ). The 4-methoxy group in the target compound may enhance metabolic stability compared to unsubstituted analogs.
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves membrane permeability, while chlorine in may increase steric hindrance.
  • Tetrahydrofuran-2-ylmethyl : Unique to the target compound; similar N-alkyl groups in (piperidin-4-yl) improve CNS penetration.

Comparison with Evidence-Based Methods :

  • Compound 31 (): Suzuki reaction for aryl coupling; yields potent bioactivity.
  • Compound 3 (): Hydrazinecarbothioamide formation via isothiocyanate addition.

Biological Activity

3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action.

Chemical Structure

The molecular formula of this compound is C18H20FN2OS2C_{18}H_{20}FN_2OS_2. The structure features:

  • A fluorophenyl group.
  • A thioether linkage.
  • A benzo[d]thiazole moiety.
  • A tetrahydrofuran substituent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The thiazole moiety may enhance binding affinity to these targets, while the fluorophenyl group can increase selectivity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : Studies utilizing MTT assays have demonstrated that derivatives with thiazole structures can inhibit the growth of various cancer cell lines, such as:
    • A549 (lung cancer)
    • SK-MEL-2 (skin cancer)
    • SK-OV-3 (ovarian cancer)
    • HCT15 (colon cancer) .
    The IC50 values for these compounds often range from low micromolar to sub-micromolar concentrations, indicating potent activity.
  • Structure–Activity Relationship (SAR) : Investigations into the SAR have shown that modifications in the substituents on the benzothiazole or fluorophenyl groups can significantly impact anticancer efficacy. For example, replacing chlorine with fluorine has been linked to enhanced activity against lung carcinoma cells .

Antimicrobial Properties

Compounds with similar structures have also shown antimicrobial activity. For instance, benzothiazole derivatives are known for their effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

Some studies have reported that thiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of similar compounds:

Compound NameActivity TypeCell LineIC50 Value (µM)
Compound AAnticancerA54910
Compound BAntimicrobialE. coli5
Compound CAnti-inflammatoryRAW 264.715

Case Studies

  • Study on Thiadiazole Derivatives : A review highlighted various thiadiazole derivatives demonstrating cytotoxic effects against multiple cancer cell lines, emphasizing the importance of structural modifications for enhancing biological activity .
  • Benzothiazole Derivatives in Cancer Treatment : Research has shown that benzothiazoles exhibit significant antiproliferative effects in vitro, with some derivatives outperforming standard chemotherapy agents like doxorubicin .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea + α-bromoketone, EtOH, 80°C85–90
Suzuki couplingPd(PPh₃)₄, Na2CO3, DMF/H2O, 100°C75–80
THF-methylationNaBH(OAc)₃, THF, rt60–65

Q. Table 2. Bioactivity Data from Analogous Compounds

CompoundTargetIC50 (μM)Cell LineReference
Compound 31 KPNB10.12HeLa
Z1783799713 CFTR1.8HEK293

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